N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Amidation Reaction: The triazole intermediate is then reacted with 2,6-dimethylaniline and 4-methoxyaniline under appropriate conditions to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its triazole ring is a common motif in many pharmaceuticals.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Electronics: Incorporation into electronic materials for the development of sensors or other devices.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting biological pathways.
Catalysis: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic cycles.
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(2,6-dimethylphenyl)-5-[(4-hydroxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness:
- Functional Groups: The presence of both 2,6-dimethylphenyl and 4-methoxyphenyl groups provides unique steric and electronic properties.
- Reactivity: The combination of these groups with the triazole ring enhances its reactivity and potential applications in various fields.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-5-4-6-12(2)15(11)20-18(24)16-17(22-23-21-16)19-13-7-9-14(25-3)10-8-13/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
GABHSBXASSLKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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